molecular formula C21H29N5O2S B11209999 3-(4-Methylpiperazin-1-yl)-6-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine

3-(4-Methylpiperazin-1-yl)-6-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine

Cat. No.: B11209999
M. Wt: 415.6 g/mol
InChI Key: XGDGMYPNQZQZJI-UHFFFAOYSA-N
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Description

3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE is a complex organic compound that features a pyridazine core substituted with piperidine and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, piperidine, and piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and piperazine derivatives, such as:

Uniqueness

What sets 3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIDAZINE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C21H29N5O2S

Molecular Weight

415.6 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-6-(4-methyl-3-piperidin-1-ylsulfonylphenyl)pyridazine

InChI

InChI=1S/C21H29N5O2S/c1-17-6-7-18(16-20(17)29(27,28)26-10-4-3-5-11-26)19-8-9-21(23-22-19)25-14-12-24(2)13-15-25/h6-9,16H,3-5,10-15H2,1-2H3

InChI Key

XGDGMYPNQZQZJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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